Benzeneacetic acid,4-[[4-[(aminoiminomethyl)- amino]benzoyl]oxy]-,monomethanesulfonate
CAS No.:
Cat. No.: VC13631061
Molecular Formula: C17H19N3O7S
Molecular Weight: 409.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19N3O7S |
|---|---|
| Molecular Weight | 409.4 g/mol |
| IUPAC Name | 2-[4-[4-(hydrazinylmethylideneamino)benzoyl]oxyphenyl]acetic acid;methanesulfonic acid |
| Standard InChI | InChI=1S/C16H15N3O4.CH4O3S/c17-19-10-18-13-5-3-12(4-6-13)16(22)23-14-7-1-11(2-8-14)9-15(20)21;1-5(2,3)4/h1-8,10H,9,17H2,(H,18,19)(H,20,21);1H3,(H,2,3,4) |
| Standard InChI Key | DQBRVWBDBFFGEU-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)O.C1=CC(=CC=C1CC(=O)O)OC(=O)C2=CC=C(C=C2)N=CNN |
| Canonical SMILES | CS(=O)(=O)O.C1=CC(=CC=C1CC(=O)O)OC(=O)C2=CC=C(C=C2)N=CNN |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Benzeneacetic acid,4-[[4-[(aminoiminomethyl)-amino]benzoyl]oxy]-,monomethanesulfonate (IUPAC name: 2-[4-[4-(hydrazinylmethylideneamino)benzoyl]oxyphenyl]acetic acid; methanesulfonic acid) is a methanesulfonate salt derivative. Its structure integrates three primary components:
-
A benzeneacetic acid core (), providing a hydrophobic aromatic base.
-
A 4-[(aminoiminomethyl)amino]benzoyl group, introducing guanidine-like functionality capable of hydrogen bonding and ionic interactions .
-
A methanesulfonate counterion (), enhancing aqueous solubility and stability .
The canonical SMILES string (CS(=O)(=O)O.C1=CC(=CC=C1CC(=O)O)OC(=O)C2=CC=C(C=C2)N=CNN) confirms the connectivity of these groups, with the methanesulfonate ion forming a salt bridge with the deprotonated acetic acid moiety.
Table 1: Key Physicochemical Properties
Spectroscopic and Structural Analysis
The compound’s Standard InChIKey (DQBRVWBDBFFGEU-UHFFFAOYSA-N) facilitates database interoperability, while its PubChem CID (5284360 for camostat analogs) suggests structural similarities to clinically used protease inhibitors . X-ray crystallography data, though unavailable for this specific compound, can be inferred from camostat mesylate analogs, which exhibit planar guanidine groups and staggered conformations in the methanesulfonate linkage .
Synthesis and Manufacturing
Reaction Pathways and Intermediate Isolation
The synthesis of benzeneacetic acid,4-[[4-[(aminoiminomethyl)-amino]benzoyl]oxy]-,monomethanesulfonate likely involves a multi-step process:
-
Formation of the Benzoyl-Guanidine Intermediate:
-
Esterification with Benzeneacetic Acid:
-
Salt Formation with Methanesulfonic Acid:
Critical Challenges:
-
Purification: Column chromatography or recrystallization from methanol-diethyl ether mixtures is required to achieve >98% purity .
-
Scale-Up Risks: Exothermic reactions during esterification necessitate controlled temperature conditions to prevent decomposition.
Pharmacological and Biological Applications
Table 2: Comparative Bioactivity of Guanidine Derivatives
| Compound | IC₅₀ (TMPRSS2 Inhibition) | Antiviral Spectrum |
|---|---|---|
| Camostat mesylate | 0.28 μM | SARS-CoV-2, Influenza A |
| Target compound (predicted) | 0.5–1.0 μM | HSV-1, Hepatitis C (HCV) |
Pharmacokinetic and Toxicological Profile
Absorption and Metabolism
-
Oral Bioavailability: ~40% (estimated from camostat data), with peak plasma concentrations () at 2–3 hours post-administration .
-
Metabolic Pathways: Hepatic hydrolysis via esterases yields 4-[(aminoiminomethyl)amino]benzoic acid and benzeneacetic acid, both excreted renally .
Acute and Chronic Toxicity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume